molecular formula C12H8I2N2O B12880735 [(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-81-7

[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12880735
CAS No.: 88757-81-7
M. Wt: 450.01 g/mol
InChI Key: GOPHMGRHRIGLQU-UHFFFAOYSA-N
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Description

2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of two iodine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached to the quinoline ring via an oxygen atom. This compound has a molecular formula of C12H8I2N2O and a molecular weight of 450.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the iodination of 2-methylquinoline followed by the introduction of the acetonitrile group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting diiodo compound is then reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of metal dissolution and hydrogen evolution reactions in corrosion studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .

Properties

CAS No.

88757-81-7

Molecular Formula

C12H8I2N2O

Molecular Weight

450.01 g/mol

IUPAC Name

2-(5,7-diiodo-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H8I2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3

InChI Key

GOPHMGRHRIGLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)I

Origin of Product

United States

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